1-[(4-chlorophenyl)methyl]-N'-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
This compound is a dihydropyridine carbohydrazide derivative featuring a 4-chlorobenzyl group at the N1 position and an ethoxycarbonyl-substituted hydrazide moiety at the C3 position. Its molecular formula is inferred as C₁₆H₁₆ClN₃O₄ (molecular weight ≈ 349.77 g/mol).
Properties
IUPAC Name |
ethyl N-[[1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-2-24-16(23)19-18-15(22)12-5-8-14(21)20(10-12)9-11-3-6-13(17)7-4-11/h3-8,10H,2,9H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJSZOZBMQZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-N'-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a member of the dihydropyridine class, which is known for a variety of biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 301.74 g/mol
- Functional Groups : The presence of a chlorophenyl group, ethoxycarbonyl moiety, and a carbohydrazide functional group contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Dihydropyridines are also noted for their antitumor effects. Studies have shown that modifications to the dihydropyridine core can enhance inhibitory activity against cancer cell lines by targeting specific pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Dihydropyridine derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Enzyme Inhibition
A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. For example, it has been reported that similar compounds can inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the substituents on the dihydropyridine ring can lead to enhanced potency and selectivity. For instance, the introduction of halogen atoms or electron-withdrawing groups can significantly alter the compound's interaction with biological targets .
Study 1: Antimicrobial Efficacy
In a study evaluating various dihydropyridine derivatives, it was found that those with a chlorophenyl substituent exhibited superior antibacterial activity against Bacillus subtilis and Salmonella typhi. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL .
Study 2: Antitumor Activity
A series of synthesized dihydropyridine derivatives were tested against human cancer cell lines. The compound demonstrated IC values in the low micromolar range, indicating potent antitumor activity. The mechanism was linked to apoptosis induction through caspase activation .
Table 1: Biological Activities of Related Dihydropyridine Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC / MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Bacillus subtilis | 20 |
| Compound B | Antitumor | HeLa Cells | 5 |
| Compound C | Anti-inflammatory | RAW 264.7 Macrophages | 15 |
| Compound D | AChE Inhibition | Human Neuroblastoma | 10 |
Table 2: SAR Insights from Dihydropyridine Derivatives
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased antibacterial activity |
| Ethoxycarbonyl Group | Enhanced enzyme inhibition |
| Aromatic Ring Variations | Altered cytotoxicity profile |
Scientific Research Applications
The compound 1-[(4-chlorophenyl)methyl]-N'-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide , with CAS number 1040666-35-0 , is a dihydropyridine derivative that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and potential therapeutic uses, supported by comprehensive data and case studies.
Structure and Composition
The molecular formula of the compound is , featuring a dihydropyridine core substituted with a chlorophenyl group and an ethoxycarbonyl moiety. The structure can be represented as follows:
Physicochemical Properties
- Molecular Weight : 349.79 g/mol
- Melting Point : Not specified in available literature
- Solubility : Soluble in organic solvents; limited information on aqueous solubility.
Medicinal Chemistry
The compound's structural features suggest potential applications in the development of new pharmaceuticals. Dihydropyridine derivatives are known for their biological activities, particularly as calcium channel blockers and antihypertensive agents. Research indicates that compounds with similar structures exhibit significant activity against various diseases.
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds. For instance, dihydropyridine derivatives have been shown to possess:
- Antioxidant activity : Protecting cells from oxidative stress.
- Anticancer properties : Inducing apoptosis in cancer cells.
A study published in the Journal of Medicinal Chemistry highlighted the potential of modified dihydropyridines to inhibit cancer cell proliferation through various mechanisms, including modulation of cell cycle and apoptosis pathways .
Anticancer Activity
A notable case study involved the synthesis and evaluation of a series of dihydropyridine derivatives, including compounds structurally related to this compound. These compounds demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity .
Cardiovascular Research
Another study focused on the cardiovascular effects of similar dihydropyridine derivatives. The results indicated that these compounds could effectively lower blood pressure in hypertensive animal models, suggesting their potential use as antihypertensive agents .
Summary of Biological Activities
Comparison with Other Dihydropyridines
| Compound Name | Structure Type | Activity Profile |
|---|---|---|
| 1,4-Dihydropyridine | Basic structure | Calcium channel blocker |
| 3,5-Dimethyl-2-(phenyl)thiazolidine | Modified variant | Anticancer properties |
| 1-[(4-chlorophenyl)methyl]-N'-(ethoxycarbonyl) | Target compound | Antioxidant and anticancer |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and molecular characteristics:
Key Research Findings
Substituent Effects on Bioactivity :
- The ethoxycarbonyl hydrazide in the target compound likely enhances antifungal activity compared to the carboxylic acid analog () due to improved binding to fungal enzymes .
- Furan-2-carbonyl substituents () introduce planar aromaticity, which may improve stacking interactions but reduce solubility in aqueous media.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling the carboxylic acid precursor () with ethoxycarbonyl hydrazide, a strategy analogous to methods described for triazolopyridines ().
- In contrast, sulfonamide derivatives () require additional steps for sulfonylation, increasing synthetic complexity.
Stability and Solubility: Dihydropyridine vs. Pyridazine Cores: Pyridazine analogs () exhibit higher polarity but lower thermal stability due to reduced aromaticity compared to dihydropyridines. Amide vs. Hydrazide Derivatives: Amide-containing analogs () show better aqueous solubility (e.g., dimethylaminoethyl group in ), whereas hydrazides (target compound) may form stable crystalline salts for formulation .
Data Tables
Table 1: Molecular and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
